4-Bromoindole
Overview
Description
4-Bromoindole is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Bromoindole, has been achieved through various routes. Acid-catalyzed condensation reactions between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times . Other synthetic routes involve the use of 2-fluorophenyl imines .Molecular Structure Analysis
The molecular formula of 4-Bromoindole is C8H6BrN. It has an average mass of 196.044 Da and a monoisotopic mass of 194.968353 Da .Chemical Reactions Analysis
4-Bromoindole may be used to synthesize clavicipitic acid (an ergot alkaloid), 4-bromodehydrotryptophan, 3-indolylacetonitrile derivative, and marine alkaloid dictyodendrin B .Physical And Chemical Properties Analysis
4-Bromoindole has a density of 1.7±0.1 g/cm3, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C. It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 118.1±3.0 cm3 .Scientific Research Applications
Biotechnological Production
Indole and its derivatives, including 4-Bromoindole, have seen advances in their biotechnological production for industrial applications . Indole is a signaling molecule produced by both bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Derivatization to Halogenated and Oxygenated Compounds
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . Free indole can give rise to substituted indoles .
Bacterial Signaling
Indole is important in bacterial signaling . Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
Inhibition of Biofilm Formation
Halogenated indole derivatives, including 4-Bromoindole, have been found to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus .
Synthesis of Ergot Alkaloids
4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
Synthesis of 4-Bromodehydrotryptophan
4-Bromoindole can also be used to synthesize 4-bromodehydrotryptophan .
Pharmaceutical Intermediates
Safety And Hazards
When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Future Directions
Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
properties
IUPAC Name |
4-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoindole | |
CAS RN |
52488-36-5 | |
Record name | 4-Bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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